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Introduction
β-Resorcylaldehyde, systematically known as 2,4-dihydroxybenzaldehyde, is an organic

compound belonging to the family of phenolic aldehydes. It is characterized by a benzene ring

substituted with two hydroxyl (-OH) groups at positions 2 and 4, and a formyl (-CHO) group at

position 1. This molecule serves as a versatile intermediate and building block in the synthesis

of a wide array of pharmaceuticals, dyes, agrochemicals, and materials. Its antioxidant and

antibacterial properties also make it a subject of interest in medicinal chemistry and drug

development. This guide provides an in-depth overview of its core physical and chemical

characteristics, experimental protocols, and key reactivity pathways.

Physical and Chemical Characteristics
β-Resorcylaldehyde is typically a crystalline solid, ranging in color from cream or light yellow to

beige.[1] It is known to be sensitive to air and moisture, and prolonged exposure can cause it to

turn into a brown, amorphous powder that is insoluble in ether.[2][3]
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The fundamental properties of β-Resorcylaldehyde are summarized in the table below,

providing a snapshot of its identity and key physical constants.

Property Value Reference(s)

IUPAC Name 2,4-dihydroxybenzaldehyde [4]

Synonyms

β-Resorcylaldehyde, 4-

Formylresorcinol, 2,4-

Dihydroxybenzenecarbonal

[4][5][6]

CAS Number 95-01-2 [5][7]

Molecular Formula C₇H₆O₃ [2][5]

Molar Mass 138.12 g/mol

Appearance
Cream to light brown

crystalline powder or flakes
[1]

Density 1.409 g/cm³ [1][5]

pKa 7.56 ± 0.18 (Predicted) [1]

LogP 1.229 - 1.38 [8]

Refractive Index 1.674 [1][5]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 3 [1]

Thermochemical Data
The thermal properties of a compound are critical for its handling, storage, and application in

various chemical processes.
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Property Value Reference(s)

Melting Point 133 - 138 °C (271.4 - 280.4 °F) [1][5][7][9][10]

Boiling Point
350.7 °C at 760 mmHg 220 -

228 °C at 22 mmHg
[1][5][7][9][10]

Flash Point 165.9 °C [1][5]

Solubility Profile
Understanding the solubility is key to designing reaction conditions and purification procedures.

Solvent Solubility Reference(s)

Water Soluble [1][2][5]

Ethanol Soluble [2][5]

Ether Soluble [2][5]

Chloroform Soluble [2][5]

Glacial Acetic Acid Soluble [2][5]

Benzene
Soluble (Difficultly soluble in

cold benzene)
[2][5]

DMSO Slightly soluble [1][8]

Ethyl Acetate Slightly soluble [1][8]

Methanol Slightly soluble [1][8]

Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of β-

Resorcylaldehyde.
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Spectrum Type Key Features Reference(s)

¹H NMR (DMSO-d₆)

Signals expected for aromatic

protons (approx. 6.3-7.3 ppm),

an aldehyde proton (approx.

10.2 ppm), and two hydroxyl

protons (approx. 9.7-11.0

ppm). The exact shifts and

coupling patterns depend on

the specific environment.

[2]

¹³C NMR

Peaks expected for aromatic

carbons (approx. 104-163

ppm), and a downfield

aldehyde carbon (approx. 190-

200 ppm).[11] The carbons

attached to hydroxyl groups

will be shifted downfield.

[7][11]

IR (KBr, cm⁻¹)

Broad O-H stretching band

(phenolic) around 3200-3500

cm⁻¹.[12] Aromatic C-H

stretching just above 3000

cm⁻¹. Strong C=O stretching

(aldehyde) around 1640-1690

cm⁻¹.[13] Aromatic C=C

stretching around 1500-1600

cm⁻¹. C-O stretching around

1200-1300 cm⁻¹.

[2][12][14]

UV-Vis (Methanol)

Maximum absorption (λmax) is

expected due to π→π*

transitions within the aromatic

ring and carbonyl group,

influenced by the hydroxyl

substituents.[15][16] A reported

Sadtler UV number is 21982N.

[17]

[15][16][17]
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Chemical Reactivity and Synthesis
β-Resorcylaldehyde's reactivity is governed by its three functional groups: two phenolic

hydroxyl groups and one aldehyde group. The hydroxyl groups are nucleophilic and acidic,

while the aldehyde group is electrophilic and can undergo condensation and oxidation

reactions. The molecule is stable under normal temperatures and pressures but is sensitive to

air, strong oxidizing agents, and strong bases.[3][8]

Logical Framework of Structure-Reactivity
Caption: Relationship between functional groups and chemical properties.

Key Reactions
Regioselective Alkylation/Benzylation: Due to the different acidities of the two hydroxyl

groups (the 4-OH is more acidic), it is possible to achieve regioselective alkylation or

benzylation at the C4 position under mild basic conditions (e.g., using CsHCO₃ or KF).[3][5]

[9] This is a crucial reaction for synthesizing derivatives with modified properties.

Condensation Reactions: The aldehyde group readily reacts with primary amines,

hydrazines, and hydrazides to form Schiff bases or hydrazones.[1][18] For example, it

undergoes a condensation reaction with isonicotinic acid hydrazide to yield 2,4-
dihydroxybenzaldehyde isonicotinoyl hydrazone.[8]

Vilsmeier-Haack Formylation: This is a common method for synthesizing β-Resorcylaldehyde

from resorcinol.[5][19]

Experimental Protocols
This protocol describes a high-yield synthesis of 2,4-dihydroxybenzaldehyde from resorcinol.

Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride

(POCl₃) in acetonitrile to a solution of dimethylformamide (DMF) in acetonitrile at room

temperature.

Reaction: Cool the Vilsmeier reagent solution to approximately -15 °C.
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Slowly add a solution of resorcinol in acetonitrile to the cooled reagent. Maintain the

temperature between -10 °C and 25 °C during the addition.

After the addition is complete, allow the reaction to warm to 25-30 °C and stir for about 2

hours.

Isolation: The intermediate Vilsmeier-formamidinium salt precipitates from the solution.

Isolate the crystalline salt by filtration.

Hydrolysis: Convert the isolated salt to 2,4-dihydroxybenzaldehyde by crystallization from

warm water. The final product can be obtained in yields of 69-80%.
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Workup & Purification
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Caption: Workflow for the Vilsmeier-Haack synthesis of β-Resorcylaldehyde.
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This protocol achieves selective benzylation at the more acidic 4-hydroxyl position.

Setup: To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in acetonitrile, add anhydrous

potassium fluoride (KF, 2.0 eq.) or cesium bicarbonate (CsHCO₃, 3.0 eq.).[3][5]

Addition: Add benzyl chloride (1.75-3.0 eq.) to the mixture. A catalytic amount of potassium

iodide (KI) may be added to facilitate the reaction.[5]

Reaction: Heat the reaction mixture to reflux (or 80 °C for CsHCO₃) and stir vigorously for 4-

24 hours.[3][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup: After cooling to room temperature, filter the solid salts.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by

flash column chromatography (e.g., using an EtOAc/Hexanes gradient) to isolate the 4-

benzyloxy-2-hydroxybenzaldehyde product.

This is a general procedure for the condensation reaction with a hydrazide.

Dissolution: Dissolve equimolar amounts of 2,4-dihydroxybenzaldehyde and the desired

carboxylic acid hydrazide (e.g., isonicotinic hydrazide) in methanol.

Catalysis: Add a catalytic amount of acetic acid to the solution.

Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress

can be monitored by TLC.

Isolation: The hydrazone product often precipitates from the solution upon cooling. It can be

collected by filtration.

Purification: If necessary, the product can be further purified by recrystallization from a

suitable solvent (e.g., ethanol or methanol).
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Caption: General pathway for the formation of a hydrazone.

Safety and Handling
β-Resorcylaldehyde is classified as harmful and an irritant. Proper safety precautions must be

taken during handling.

Hazards: Harmful if swallowed (H302). Causes skin irritation (H315), serious eye irritation

(H319), and may cause respiratory irritation (H335).[4][20]

Precautions: Avoid breathing dust (P261).[20] Use in a well-ventilated area.[3] Wear

protective gloves, clothing, and eye/face protection.[9]

First Aid:

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. Continue rinsing (P305 + P351 + P338).[20]

Skin: Wash with plenty of soap and water.[9]

Ingestion: Rinse mouth and seek medical attention.[9]

Inhalation: Move person to fresh air.[9]

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][20] It is air-

sensitive and should be stored under an inert atmosphere (e.g., nitrogen) if possible.[8][9]

Incompatibilities: Strong oxidizing agents and strong bases.[3][9]
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Disposal: Dispose of in accordance with local regulations. Dissolving in a combustible

solvent and burning in a chemical incinerator is a possible method.[20]

Applications
β-Resorcylaldehyde is a valuable intermediate in various fields:

Pharmaceuticals: It is a precursor for synthesizing compounds with antibacterial and

antioxidant activities.[5]

Dyes and Pigments: Used as an intermediate in the dye industry.[5]

Materials Science: Employed in the synthesis of polymers and chiral liquid crystal dimers.[1]

Analytical Chemistry: Its derivatives, such as the fluorescent isonicotinoyl hydrazone, can be

used as analytical reagents.[8]

Conclusion
β-Resorcylaldehyde is a multifunctional aromatic aldehyde with well-defined physical properties

and versatile chemical reactivity. Its synthesis is achievable through established methods like

the Vilsmeier-Haack reaction, and its functional groups can be selectively modified to produce

a wide range of valuable derivatives. A thorough understanding of its characteristics, reactivity,

and handling requirements, as outlined in this guide, is essential for its effective and safe

utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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